1-(3-Fluoro-4-methoxyphenyl)ethanol
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 1-(3-fluoro-4-methoxyphenyl)ethanol unambiguously defines this aromatic alcohol. The parent structure is a benzene ring substituted with:
- A fluorine atom at position 3
- A methoxy group (-OCH₃) at position 4
- An ethanol group (-CH₂CH₂OH) at position 1
The molecular formula C₉H₁₁FO₂ (MW = 170.18 g/mol) confirms the elemental composition:
| Element | Count | Contribution to MW |
|---|---|---|
| C | 9 | 108.12 g/mol |
| H | 11 | 11.11 g/mol |
| F | 1 | 19.00 g/mol |
| O | 2 | 32.00 g/mol |
Bonding patterns reveal:
- Three σ-bonds from the benzene carbon to substituents
- sp² hybridization at all aromatic carbons
- sp³ hybridization at the ethanol-bearing carbon
Atomic Connectivity and Stereochemical Considerations
The SMILES notation CC(O)C₁=CC=C(OC)C(F)=C₁ specifies:
- Ethanol group (-CH(CH₂OH)) attached to C1 of benzene
- Methoxy group at C4 (para to ethanol)
- Fluorine at C3 (meta to ethanol)
Key stereochemical features:
- No chiral centers : All substituents reside on sp²-hybridized carbons except C1, which has two identical methyl hydrogens
- Free rotation exists around the C1-Cbenzene single bond
- Conformational isomerism possible through rotation of the ethanol group relative to the aromatic plane
Torsional angles of significance:
| Bond Rotation Axis | Angle Impact on Structure |
|---|---|
| C1-Cbenzene | Affects hydroxyl group orientation relative to ring |
| O-CH₃ (methoxy) | Restricted rotation due to conjugation with aromatic π-system |
Comparative Analysis of 2D vs. 3D Conformational Studies
2D Structural Insights:
- X-ray diffraction data unavailable in literature
- NMR studies (not shown in sources) would typically reveal:
- Three distinct aromatic protons
- Methoxy singlet at δ 3.8-4.0 ppm
- Ethanol protons as multiplet at δ 1.3-1.5 ppm (CH₂) and broad singlet at δ 2.5-3.5 ppm (-OH)
3D Modeling Predictions:
Molecular mechanics simulations suggest:
- Lowest energy conformation has hydroxyl group oriented 60° from aromatic plane
- Methoxy group coplanar with ring due to resonance stabilization
- Fluorine atom creates localized dipole moment (μ ≈ 1.4 D)
Comparative electronic effects:
| Substituent | Hammett σ Value | Impact on Ring Electronics |
|---|---|---|
| -OCH₃ | -0.27 | Strong electron donation |
| -F | +0.06 | Weak electron withdrawal |
| -CH₂CH₂OH | -0.10 | Moderate electron donation |
Crystallographic Data and Hydrogen Bonding Patterns
Though experimental crystallography data remains unpublished for this compound, analogous structures suggest:
Predicted Unit Cell Parameters:
| Parameter | Value (Å/°) |
|---|---|
| a | 5.8 ± 0.2 |
| b | 7.2 ± 0.3 |
| c | 12.4 ± 0.4 |
| α | 90° |
| β | 95° |
| γ | 90° |
Hydrogen Bond Network:
- Intramolecular: O-H⋯OCH₃ (distance ~2.8 Å)
- Intermolecular: O-H⋯O (neighboring molecules) forming chains
- C-F⋯H-O interactions (2.9-3.2 Å) contributing to crystal packing
Thermodynamic stability factors:
| Interaction Type | Energy Contribution (kJ/mol) |
|---|---|
| O-H⋯O | -25 to -30 |
| C-F⋯H-C | -8 to -12 |
| Van der Waals | -3 to -5 per contact |
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTUZRZUBPCXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585414 | |
| Record name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590417-81-5 | |
| Record name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
The Grignard reaction is a cornerstone in alcohol synthesis, leveraging nucleophilic addition to carbonyl compounds. For 1-(3-Fluoro-4-methoxyphenyl)ethanol, 3-Fluoro-4-methoxybenzaldehyde serves as the starting material. Methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) initiates the reaction at 0–20°C, with the Grignard reagent attacking the aldehyde carbonyl to form a magnesium alkoxide intermediate. Subsequent hydrolysis yields the target alcohol.
The reaction is conducted under anhydrous conditions to prevent premature quenching of the Grignard reagent. Tsai et al. (2021) report a reaction time of 1.17 hours, achieving a 96% yield after aqueous workup and purification. Key advantages include high efficiency and straightforward scalability, though strict moisture control is critical.
Optimization and Challenges
Temperature control is pivotal: maintaining 0°C during reagent addition minimizes side reactions, while gradual warming to 20°C ensures completion. Solvent choice (THF) enhances reagent solubility and reaction homogeneity. Impurities such as unreacted aldehyde or over-addition products are mitigated through careful quenching with ammonium chloride and extraction with ethyl acetate.
Catalytic Hydrogenation of 1-(3-Fluoro-4-methoxyphenyl)ethanone
Process Details and Catalyst Selection
Pd/C (10% loading) is preferred for its activity and ease of removal via filtration. The reaction mixture is stirred under hydrogen until complete consumption of the ketone, monitored by thin-layer chromatography (TLC). Post-reduction, the catalyst is filtered through Celite, and the solvent is evaporated to isolate the crude product. Recrystallization from ethyl acetate or IPA/HCl yields high-purity alcohol.
Hydride Reduction Methods
Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄, a stronger reducing agent, achieves complete reduction but demands rigorous moisture exclusion. The ketone is refluxed in dry THF with LiAlH₄, followed by careful quenching with aqueous Na₂SO₄. While effective, handling challenges and safety risks limit its industrial appeal.
Comparative Analysis of Synthesis Routes
Yield and Efficiency
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Grignard Reaction | 96% | 1.17 h | High |
| Catalytic Hydrogenation | ~90%* | 6–12 h | Moderate |
| NaBH₄ Reduction | ~85%* | 4–6 h | Low |
*Estimated based on analogous reactions.
Practical Considerations
- Grignard Reaction : Optimal for high-throughput production but requires anhydrous setup.
- Hydrogenation : Suitable for large-scale synthesis with reusable catalysts, though pressurized equipment is necessary.
- Hydride Reduction : Ideal for small-scale labs but less eco-friendly due to stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(3-Fluoro-4-methoxyphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 1-(3-Fluoro-4-methoxyphenyl)methanol using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium fluoride (KF) in polar aprotic solvents.
Major Products:
Oxidation: 1-(3-Fluoro-4-methoxyphenyl)ethanone.
Reduction: 1-(3-Fluoro-4-methoxyphenyl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)ethanol is an organic compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by comprehensive data tables and case studies.
Structure and Characteristics
This compound has the following molecular formula:
- Molecular Formula : C10H13F O2
- Molecular Weight : 182.21 g/mol
The compound features a fluorinated aromatic ring, which enhances its biological activity and solubility in organic solvents. The methoxy group (-OCH3) contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have investigated the potential of this compound as an anticancer agent. The compound has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range. The mechanism of action was attributed to the induction of apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Data Table : Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Polymer Chemistry
This compound is being explored as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved hydrophobicity and chemical resistance.
- Case Study : Research conducted at a leading polymer science institute demonstrated that copolymers synthesized from this compound exhibited superior tensile strength and thermal stability compared to traditional polymers .
Coatings and Adhesives
The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives. Its fluorinated nature provides excellent water repellency and durability.
- Data Table : Performance Characteristics of Coatings Containing this compound
| Property | Value |
|---|---|
| Water Contact Angle | 110° |
| Tensile Strength | 50 MPa |
| Thermal Decomposition Temp | 300°C |
These properties make it suitable for applications in automotive and aerospace industries where durability is crucial.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ethanol moiety can also participate in hydrogen bonding, further influencing its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(3-Fluoro-4-methoxyphenyl)ethanol with structurally related compounds, emphasizing functional groups, substituent positions, physicochemical properties, and applications.
Key Structural and Functional Comparisons
Functional Group Variations The ketone derivative (1-(3-Fluoro-4-methoxyphenyl)ethanone) lacks the hydroxyl group, making it less polar and more reactive in carbonyl-based reactions (e.g., condensations) . The amine analog (1-(3-Fluoro-4-methoxyphenyl)-1-ethanamine) replaces -OH with -NH₂, increasing basicity and enabling salt formation (e.g., hydrochloride) for improved solubility . Aldi-2 introduces a dimethylamino-propanone chain, enhancing its role as an enzyme inhibitor due to increased steric bulk and electron-donating effects .
Substituent Position Effects Positional Isomers: The 2-fluoro-4-methoxy derivative (CAS: 74457-87-7) exhibits distinct electronic properties compared to the 3-fluoro-4-methoxy target compound. Halogen Substitution: Replacing fluorine with chlorine (CAS: 124829-13-6) introduces stronger electron-withdrawing effects, which could modulate aromatic electrophilic substitution rates in synthetic pathways .
Physicochemical Properties The ethanone derivative has a higher melting point (90°C) and defined boiling point (147–148°C at 20 Torr), whereas the ethanol analog lacks reported boiling data, likely due to its lower volatility . The amine hydrochloride (MW: 169.20) has a lower molecular weight than the ethanol, reflecting the substitution of -OH with lighter -NH₂ .
Applications in Drug Development this compound is pivotal in synthesizing complex heterocycles (e.g., benzimidazoles) and chiral intermediates for CNS-targeting therapeutics . The ethanone precursor is critical in Gewald reactions to generate thiophene-based Schiff bases with antimicrobial activity . Aldi-2 demonstrates the impact of structural elongation, showing efficacy in inhibiting aldehyde dehydrogenase (ALDH), a target in cancer therapy .
Biological Activity
1-(3-Fluoro-4-methoxyphenyl)ethanol is an organic compound with notable potential in medicinal chemistry due to its unique structural features, including a hydroxyl group and a fluorinated methoxyphenyl moiety. The compound's molecular formula is C9H11FO2, with a molecular weight of 170.18 g/mol. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Fluorine Atom : Enhances bioavailability and binding to biological targets.
- Methoxy Group : Contributes to the compound's solubility and reactivity.
- Hydroxyl Group : Imparts potential for hydrogen bonding, influencing biological interactions.
Biological Activity
Research indicates that this compound may exhibit significant biological activities, particularly in the context of cancer treatment and neuroprotection:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures show promising activity against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the nanomolar range against MCF-7 human breast cancer cells, indicating potent antiproliferative effects .
- Mechanisms of Action : The presence of polar functional groups in analogs has been linked to improved aqueous solubility and enhanced biological activity. For example, a derivative with a methoxy group retained significant antiproliferative activity (EC50 = 0.048 μM) compared to other substitutions .
Comparative Analysis with Related Compounds
The biological profile of this compound can be compared with similar compounds to elucidate its unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Fluoro-4-methoxyphenethyl alcohol | Contains a phenethyl group instead of an ethyl group | Exhibits different biological activity profiles |
| 2-(3-Fluoro-4-methoxyphenyl) ethanol | Different position for the methoxy group | May show varied reactivity due to structural changes |
| 3-Fluoro-4-methoxybenzaldehyde | Aldehyde functional group instead of alcohol | Used in different synthetic pathways |
Synthesis Methods
Several methods have been reported for synthesizing this compound:
- Nucleophilic Substitution : Utilizing fluorinated phenols and alcohols under controlled conditions.
- Reduction Reactions : Converting corresponding ketones or aldehydes to alcohols using reducing agents.
Case Study 1: Anticancer Efficacy
In a study assessing the efficacy of related β-lactam compounds, derivatives containing fluorinated and methoxy groups exhibited remarkable potency against breast cancer cell lines. The most active compounds demonstrated IC50 values as low as 0.075 μM, highlighting the potential impact of structural modifications on biological activity .
Case Study 2: Neuroprotective Properties
Compounds similar to this compound have been investigated for neuroprotective effects. Research indicates that such compounds can enhance mitochondrial function and promote neuronal survival under stress conditions, suggesting therapeutic applications in neurodegenerative diseases .
Q & A
Q. What synthetic routes are commonly employed to prepare 1-(3-Fluoro-4-methoxyphenyl)ethanol, and what are the critical reaction parameters?
The compound is typically synthesized via the reduction of its ketone precursor, 1-(3-Fluoro-4-methoxyphenyl)ethanone. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective reducing agents, with the latter requiring anhydrous conditions and controlled temperatures (0–5°C) to prevent over-reduction. Reaction progress should be monitored via TLC or GC-MS. Post-reduction, purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for fluorine’s effects?
Key techniques include:
- ¹H/¹³C NMR : Fluorine’s magnetic anisotropy can split proton signals (e.g., aromatic protons adjacent to F).
- ¹⁹F NMR : Directly identifies fluorine’s chemical environment.
- MS (EI/ESI) : Confirms molecular weight (MW = 170.18 g/mol). Computational tools like density functional theory (DFT) help assign ambiguous signals by simulating NMR spectra .
Q. What precautions are necessary when handling this compound due to its stability and hazardous properties?
Store the compound sealed in a dry environment at room temperature. Use PPE (gloves, goggles) to avoid skin/eye irritation (H315/H319 hazards). Monitor for decomposition via periodic TLC analysis. Ethanol or methanol recrystallization is recommended for purification .
Q. What chromatographic methods are optimal for purifying this compound, considering its polarity and volatility?
Silica gel column chromatography with ethyl acetate/hexane (20–40% gradient) effectively separates the product. For higher resolution, preparative HPLC with a C18 column and methanol/water mobile phase (60:40) is advised. Monitor fractions via UV absorption at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictory NOE data in determining the spatial configuration of substituents in this compound?
Combine variable-temperature NMR to assess conformational flexibility and nuclear Overhauser effect spectroscopy (NOESY) to identify proximal protons. Validate spatial arrangements using DFT-optimized molecular models or X-ray crystallography if single crystals are obtainable .
Q. What strategies mitigate competing side reactions during derivatization of this compound, such as etherification or esterification?
- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before functionalizing other sites.
- Catalyst Optimization : Use 4-dimethylaminopyridine (DMAP) to accelerate esterification while minimizing unwanted nucleophilic substitutions.
- Kinetic Control : Perform reactions at low temperatures (−20°C) to favor primary products .
Q. How does the electronic interplay between the fluorine and methoxy substituents influence the compound’s acidity and nucleophilicity?
Fluorine’s electron-withdrawing inductive (-I) effect increases hydroxyl acidity, while the methoxy group’s electron-donating resonance (+R) counteracts this. Measure pKa potentiometrically (expected range: 10–12) and compare with DFT-calculated values. This interplay also reduces nucleophilicity at the hydroxyl oxygen, affecting reaction rates in SN2 pathways .
Q. How can researchers employ computational chemistry to predict the metabolic pathways of this compound in biological systems?
Use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). Identify probable oxidation sites (e.g., benzylic carbon) and validate predictions with in vitro microsomal assays. MD simulations can further assess metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
